An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, a fusion of pyridine and pyrimidine rings with chloro and fluoro substitutions, confer specific physicochemical properties that are critical for its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, detailed experimental protocols for their determination, and an exploration of its potential role as a kinase inhibitor, particularly targeting the Mps1 and PI3K/mTOR signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The key physicochemical data for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFN₃ | [1] |
| Molecular Weight | 183.57 g/mol | [1] |
| Exact Mass | 182.999953 Da | [1] |
| Monoisotopic Mass | 182.999953 Da | [1] |
| Solubility | Very slightly soluble (0.29 g/L at 25°C) | [1] |
| pKa (Predicted) | 0.82 ± 0.30 | [1] |
| XLogP3-AA (Predicted) | 2.2 | [1] |
| Topological Polar Surface Area | 38.7 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 169 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections outline detailed methodologies for key experiments.
Determination of Aqueous Solubility
The solubility of a compound is a critical factor influencing its absorption and bioavailability.
Principle: The shake-flask method is a standard technique for determining the aqueous solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved substance.
Materials:
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4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
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Distilled or deionized water
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Vials with screw caps
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Shaking incubator or orbital shaker
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
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Analytical balance
Procedure:
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Add an excess amount of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine to a vial containing a known volume of distilled water. The excess solid should be visible to ensure saturation.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).
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Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After shaking, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant.
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Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
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The experiment should be performed in triplicate to ensure accuracy.
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at different physiological pH values.
Principle: Potentiometric titration is a common method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to the sample solution while monitoring the pH.
Materials:
-
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility
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pH meter with a calibrated electrode
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Burette
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Stirrer
Procedure:
-
Dissolve a precisely weighed amount of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine in a known volume of water or a suitable co-solvent mixture.
-
Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
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Titrate the solution with the standardized acid or base, adding small, incremental volumes of the titrant.
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Record the pH of the solution after each addition of the titrant.
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Continue the titration well past the equivalence point.
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa can be determined from the titration curve, often as the pH at the half-equivalence point.
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.
Principle: The shake-flask method is the traditional approach for determining the octanol-water partition coefficient (P).
Materials:
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4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Separatory funnel or centrifuge tubes
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Shaker
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Analytical method for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
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Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.
-
Dissolve a known amount of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine in either the aqueous or the organic phase.
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Add a known volume of the second phase to a separatory funnel or centrifuge tube.
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Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the aqueous and the n-octanol layers.
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Determine the concentration of the compound in each phase using a suitable analytical technique.
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The LogP is the base-10 logarithm of the partition coefficient.
Biological Context and Signaling Pathways
Derivatives of pyrido[3,4-d]pyrimidine are recognized for their potent biological activities, frequently as inhibitors of various protein kinases. This class of compounds has been explored for the treatment of cancers and other diseases.
Potential as a Kinase Inhibitor
The pyrido[3,4-d]pyrimidine scaffold is a common feature in many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Specifically, pyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.
-
Mps1 Kinase: Mps1 is a critical component of the spindle assembly checkpoint (SAC), which ensures the proper segregation of chromosomes during mitosis. Inhibition of Mps1 can lead to mitotic errors and cell death in cancer cells, making it an attractive therapeutic target.[2][3][4][5][6]
-
PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers.[7][8][9][10][11]
The inhibitory action of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine would likely involve its binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Caption: Inhibition of Mps1 Kinase by 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine disrupts the Spindle Assembly Checkpoint, leading to mitotic catastrophe.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the inhibitory potential of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine against a target kinase, a standard in vitro kinase assay can be performed.
Caption: A generalized experimental workflow for determining the in vitro kinase inhibitory activity (IC50) of a compound.
Conclusion
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine possesses physicochemical properties that make it a compelling candidate for further investigation as a kinase inhibitor. Its moderate lipophilicity and potential for hydrogen bonding suggest it may have favorable interactions within the ATP-binding pocket of target kinases. The provided experimental protocols offer a robust framework for the detailed characterization of this and similar compounds. Further studies are warranted to elucidate its precise biological targets and to evaluate its therapeutic potential.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. discovery.researcher.life [discovery.researcher.life]
